5-(((2-methylbenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-[(2-methylphenyl)methylsulfonylmethyl]-N-(2-thiophen-2-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c1-15-5-2-3-6-16(15)13-27(23,24)14-17-8-9-19(25-17)20(22)21-11-10-18-7-4-12-26-18/h2-9,12H,10-11,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVLJIMVASWMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan Ring
(a) 5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)ethyl)-N-methyl-furan-2-sulfonamides
Compounds in this class (e.g., 4a–4m) replace the ((2-methylbenzyl)sulfonyl)methyl group with substituted phenyl sulfonamide moieties. For instance, 5-bromofuran-2-sulfonyl chloride serves as a key intermediate, highlighting the versatility of sulfonylation in modifying furan derivatives . The target compound’s 2-methylbenzyl group may enhance lipophilicity compared to simpler aryl substituents.
(b) Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
This compound substitutes the sulfonyl group with a carboxylate ester and introduces a nitro-fluorophenyl group at position 3. Synthesis via Meerwein arylation () contrasts with the sulfonylation approach used for the target compound.
Variations in the Amide Side Chain
(a) N-(3-(Thiophen-2-yl)prop-2-yn-1-yl)furan-2-carboxamide (5p)
This analog replaces the ethyl linker in the target compound with a propargyl group, shortening the chain and introducing an alkyne. The acetylene spacer may influence conformational flexibility and intermolecular interactions (e.g., π-stacking) .
(b) 5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (618402-89-4)
Here, the furan’s 5-position bears a 2-chlorophenyl group instead of a sulfonylmethyl substituent, while the amide side chain incorporates a 4-methoxyphenethyl group. The chloro and methoxy groups modulate electronic properties and solubility .
Sulfonamide-Based Analogs
(a) 5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide
This compound () substitutes the 2-methylbenzyl sulfonyl group with a 2-chlorophenyl sulfinyl moiety.
(b) Ethyl 2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetate
This derivative () shares a thiophene-containing side chain but incorporates a benzenesulfonamide group. Its synthesis involves esterification and hydrolysis steps, differing from the target compound’s pathway.
Key Findings and Implications
Synthetic Flexibility : Sulfonylation () and Meerwein arylation () are robust methods for introducing diverse substituents to the furan core.
Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may reduce furan ring reactivity compared to electron-donating groups (e.g., methylbenzyl in the target compound).
Side Chain Modifications : Ethyl linkers (target compound) balance flexibility and steric bulk, while propargyl () or methoxyphenethyl () groups introduce distinct steric and electronic profiles.
Sulfur vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
